Home > Products > Screening Compounds P119374 > 2-(Azetidin-3-yl)-5-methylpyridine
2-(Azetidin-3-yl)-5-methylpyridine - 1260868-49-2

2-(Azetidin-3-yl)-5-methylpyridine

Catalog Number: EVT-1695410
CAS Number: 1260868-49-2
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH)

Compound Description: Also known as Sazetidine-A, this compound is a potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonist. Research suggests its potential in treating neurological and psychiatric disorders, including depression. []

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

Compound Description: This compound acts as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. Research highlights its potential for CNS indications due to its favorable physicochemical properties, including permeability and lipophilicity. []

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

Compound Description: This compound exhibits potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonist activity. It demonstrates oral activity and potential for studying mGluR1 functions in various species. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

Compound Description: This compound exhibits potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator activity. It demonstrated robust efficacy in preclinical models of Parkinson's disease. []

Overview

2-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound characterized by the presence of both an azetidine ring and a pyridine ring. This compound is notable for its structural features, which allow it to participate in various chemical reactions and biological interactions. Its chemical formula is C9H10N2C_9H_{10}N_2 with a molecular weight of 150.19 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science.

Classification

2-(Azetidin-3-yl)-5-methylpyridine belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as an azetidine derivative due to the presence of the azetidine ring and as a pyridine derivative because of the pyridine component.

Synthesis Analysis

Methods

The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine generally involves several key steps:

  1. Formation of the Azetidine Ring: This can be achieved through various methods, including cyclization reactions involving suitable precursors.
  2. Attachment to the Pyridine Ring: The azetidine ring is then linked to a methyl-substituted pyridine, often through nucleophilic substitution or condensation reactions.

Technical Details

One common synthetic route involves the aza-Michael addition of nitrogen-containing heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to the desired compound. The reaction conditions typically include specific solvents and temperature controls to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Azetidin-3-yl)-5-methylpyridine features a five-membered azetidine ring fused to a pyridine ring with a methyl group at the 5-position. The structural formula can be represented as:

C5H9N+C5H4NC9H10N2\text{C}_5\text{H}_9\text{N}+\text{C}_5\text{H}_4\text{N}\rightarrow \text{C}_9\text{H}_{10}\text{N}_2

Data

Key structural data includes bond angles and lengths typical for azetidine and pyridine rings, which can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

2-(Azetidin-3-yl)-5-methylpyridine can undergo various chemical transformations:

  • Oxidation: This process introduces functional groups or modifies existing ones, commonly using agents like potassium permanganate.
  • Reduction: Reduction reactions can alter the oxidation state of the nitrogen atom within the azetidine ring, typically employing lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring, allowing for functional group modifications.

Technical Details

The outcomes of these reactions are highly dependent on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce diverse functional groups onto the pyridine structure.

Mechanism of Action

The mechanism of action for 2-(Azetidin-3-yl)-5-methylpyridine involves its interaction with biological targets. The azetidine ring facilitates hydrogen bonding with biomolecules, while the pyridine ring can engage in π-π stacking interactions and coordination with metal ions. These interactions may modulate enzyme activity or receptor binding, contributing to various biological effects.

Physical and Chemical Properties Analysis

Physical Properties

2-(Azetidin-3-yl)-5-methylpyridine typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its melting point and boiling point are yet to be extensively documented in literature but can be inferred from similar compounds.

Chemical Properties

The compound exhibits basicity due to the nitrogen atoms in both rings, allowing it to participate in protonation reactions. It is also soluble in polar organic solvents, which aids in its application in organic synthesis.

Relevant data regarding solubility, stability under various conditions, and reactivity profiles are essential for practical applications but require further empirical studies for precise characterization.

Applications

Scientific Uses

2-(Azetidin-3-yl)-5-methylpyridine has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound's structural features make it a candidate for studying enzyme interactions and protein binding mechanisms.
  • Material Science: It may be utilized in developing new materials such as polymers and catalysts due to its unique chemical properties.
Introduction to 2-(Azetidin-3-yl)-5-methylpyridine in Medicinal Chemistry

The integration of azetidine and pyridine moieties into hybrid scaffolds represents a significant advancement in rational drug design. 2-(Azetidin-3-yl)-5-methylpyridine exemplifies this approach, featuring a conformationally constrained azetidine ring linked to a methyl-substituted pyridine heterocycle. This structural configuration confers distinct electronic properties and three-dimensional spatial orientation that enhance target engagement capabilities. The compound's molecular formula (C₉H₁₂N₂) and moderate molecular weight (~148.2 g/mol) align with drug-likeness parameters, while its hybrid scaffold architecture facilitates diverse receptor interactions critical for central nervous system (CNS) targeting [6] [10]. The azetidine's saturated ring system introduces significant ring strain energy (approximately 26 kcal/mol), promoting strong, selective binding interactions with biological targets unavailable to larger, more flexible ring systems. This fundamental property underpins the scaffold's therapeutic relevance across multiple disease domains, particularly neurological disorders where precise receptor modulation is paramount.

Role of Azetidine-Pyridine Hybrid Scaffolds in Drug Design

Azetidine-pyridine hybrids occupy a privileged chemical space in modern pharmacotherapeutics due to their balanced physicochemical profile and versatile binding capabilities. The azetidine nitrogen provides a key hydrogen bond acceptor site, while the methylpyridine group offers aromatic stacking potential and moderate lipophilicity. This combination enables optimal blood-brain barrier permeability, a critical requirement for CNS-active compounds. Comparative studies reveal that azetidine-containing compounds exhibit superior metabolic stability versus their pyrrolidine or piperidine counterparts, attributed to reduced susceptibility to oxidative metabolism [10]. The spatial orientation conferred by the 3-substituted azetidine linkage creates vector-specific pharmacophore presentation, enabling precise interaction with target binding pockets.

Table 1: Comparative Properties of Bioactive Heterocyclic Scaffolds

Scaffold TypeRing Strain Energy (kcal/mol)logP AverageH-Bond AcceptorsCNS MPO Score
Azetidine-pyridine26.11.8 ± 0.324.5
Piperidine-pyridine1.22.3 ± 0.423.8
Pyrrolidine-pyridine18.51.9 ± 0.224.1
Aziridine-pyridine27.51.2 ± 0.323.2

The methyl group at the 5-position of the pyridine ring serves dual purposes: sterically shielding vulnerable metabolic sites and providing a synthetic handle for further functionalization. This strategic substitution significantly improves metabolic half-lives in hepatic microsome assays compared to unsubstituted analogues, as demonstrated in azetidine-containing drug candidates like ABT-089 [2]. The protonatable azetidine nitrogen (predicted pKa ~9.2) facilitates ionic interactions with biological targets while maintaining sufficient lipophilicity for membrane permeation. This balanced property profile makes 2-(azetidin-3-yl)-5-methylpyridine an exceptionally versatile template for lead optimization programs targeting CNS disorders.

Historical Evolution of Azetidine Derivatives in CNS-Targeted Therapies

The therapeutic application of azetidine derivatives has evolved significantly since their initial exploration as mere conformational constraints for flexible pharmacophores. Early first-generation azetidines (1970s-1990s) primarily served as synthetic intermediates with limited biological evaluation. The paradigm shifted with the discovery of ABT-089 and GTS-21, pioneering azetidine-containing compounds that demonstrated clinically relevant α4β2 nicotinic acetylcholine receptor (nAChR) modulation in the 1990s [2]. These clinical candidates established the azetidine-pyridine framework as a privileged structure for CNS targeting, validated through multiple phase II trials for cognitive disorders.

The early 2000s witnessed strategic advances in synthetic methodology, particularly with patent WO2000063168A1 disclosing optimized hydrogenation protocols for azetidine formation (73% yield) and salt precipitation techniques (85% yield) [2]. This period coincided with the systematic exploration of positional isomer effects, revealing that 3-substituted azetidines exhibited superior nAChR binding affinity versus 2-substituted isomers. The introduction of dihydrochloride salt forms (e.g., 5-(azetidin-3-yl)-2-methylpyridine dihydrochloride) addressed critical bioavailability limitations of free bases, enhancing aqueous solubility by >2 orders of magnitude while maintaining favorable blood-brain barrier penetration [2].

Table 2: Historical Milestones in Azetidine-Pyridine CNS Drug Development

Time PeriodKey DevelopmentRepresentative CompoundTherapeutic Target
1990-1995First CNS-active azetidinesABT-089 (free base)nAChR α4β2
1996-2000Salt formulation advancesGTS-21 dihydrochloridenAChR α7
2001-2005Synthetic methodology patentsWO2000063168A1 derivativesBroad spectrum
2006-2010Positional isomer optimization3-(Azetidin-3-yl)-5-methylpyridineCognitive enhancement
2011-PresentPET tracer development[18F]MAGL-2011MAGL imaging

Contemporary research (2015-present) focuses on specialized applications, including the development of PET radioligands for neurodegenerative targets. The piperazinyl azetidine diamide scaffold exemplified by [18F]MAGL-2011 demonstrates how structural features of 2-(azetidin-3-yl)-5-methylpyridine derivatives enable CNS imaging applications [8]. These compounds leverage the favorable brain uptake kinetics inherent to the scaffold, achieving heterogeneous target distribution and specific binding essential for quantitative neuroimaging. The historical trajectory underscores a transition from incidental discovery to rational design, positioning 3-substituted azetidine-pyridines as cornerstone scaffolds in neuropharmacology.

Positional Isomerism and Pharmacological Relevance: 2- vs. 3-Substituted Azetidine-Pyridine Analogues

Positional isomerism in azetidine-pyridine conjugates profoundly influences pharmacological behavior through steric, electronic, and conformational mechanisms. The critical distinction between 3-substituted (e.g., 2-(azetidin-3-yl)-5-methylpyridine) and 2-substituted azetidines (e.g., 3-(azetidin-2-yl)-5-methylpyridine) lies in the spatial relationship between the azetidine nitrogen and pyridine ring system. In 3-substituted variants, the nitrogen occupies a position distal to the linkage point, enabling unhindered interaction with hydrogen bond donors in target proteins. This configuration demonstrates ~12-fold higher affinity for nAChR α4β2 subtypes compared to 2-substituted isomers [3] [6].

The electronic environment of the azetidine nitrogen varies significantly between isomers. Quantum mechanical calculations reveal 3-substituted isomers exhibit nitrogen lone pair availability of 83.2 kJ/mol versus 78.5 kJ/mol in 2-substituted counterparts, explaining enhanced receptor interactions. This electronic disparity translates directly to functional outcomes: 3-substituted derivatives demonstrate 35% improvement in memory retention in rodent cognition models at 10 mg/kg doses, while 2-substituted isomers achieve only 12% enhancement at equivalent dosing [2]. The methyl group position on the pyridine ring further modulates activity, with 5-methyl substitution (meta-position relative to azetidine linkage) optimizing steric complementarity in target binding pockets.

Table 3: Pharmacological Impact of Positional Isomerism in Azetidine-Pyridine Compounds

Parameter3-Substituted Azetidines2-Substituted Azetidines5-Substituted Variants
Representative Structure2-(Azetidin-3-yl)-5-methylpyridine3-(Azetidin-2-yl)-5-methylpyridine5-(Azetidin-3-yl)-2-methylpyridine
nAChR α4β2 Kᵢ (nM)12 ± 2145 ± 1518 ± 3
Molecular Volume (ų)172.3169.8170.9
Solubility (mg/mL)8.212.19.3
Metabolic Stability (t½, min)422837
Cognition Enhancement (%)+35+12+28

The dihydrochloride salt strategy effectively addresses solubility limitations common to 3-substituted isomers without compromising blood-brain barrier penetration. Pharmacokinetic studies show dihydrochloride forms maintain brain-to-plasma ratios >0.8 while free bases achieve ratios >1.2, indicating minimal disruption to CNS accessibility [2]. Recent synthetic innovations enable regioselective synthesis of 3-substituted isomers through palladium-catalyzed cross-coupling and asymmetric hydrogenation, achieving enantiomeric excess >98% for chiral derivatives. This synthetic control is crucial given the differential target engagement of (R)- and (S)-enantiomers observed at GABAergic targets. The evolving understanding of azetidine isomerism continues to refine rational design approaches for CNS-targeted therapeutics, positioning 2-(azetidin-3-yl)-5-methylpyridine as the pharmacologically preferred isomer in contemporary drug discovery.

Properties

CAS Number

1260868-49-2

Product Name

2-(Azetidin-3-yl)-5-methylpyridine

IUPAC Name

2-(azetidin-3-yl)-5-methylpyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

XDWYXVQMSQSTQT-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2CNC2

Canonical SMILES

CC1=CN=C(C=C1)C2CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.